6-Chloro-2,3-difluorobenzaldehyde

Catalog No.
S680767
CAS No.
797791-33-4
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2,3-difluorobenzaldehyde

CAS Number

797791-33-4

Product Name

6-Chloro-2,3-difluorobenzaldehyde

IUPAC Name

6-chloro-2,3-difluorobenzaldehyde

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H

InChI Key

YVKZXQCYLHFHIR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)F)C=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)Cl

Synthesis and Characterization:

6-Chloro-2,3-difluorobenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. While its specific research applications are not widely documented, the synthesis and characterization of this compound have been reported in scientific literature. One study describes its preparation through a multi-step process involving the reaction of 2,3-difluorophenol with chloroformamidine followed by subsequent hydrolysis []. The synthesized product was characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Due to the presence of functional groups like the aldehyde and the electron-withdrawing chloro and fluoro substituents, 6-Chloro-2,3-difluorobenzaldehyde possesses unique chemical properties that could potentially be exploited in various scientific research fields. Some potential applications include:

  • Organic synthesis: The aldehyde group can participate in various condensation reactions to form complex organic molecules. This could be useful in the synthesis of pharmaceuticals, dyes, or other functional materials [].
  • Medicinal chemistry: The combination of the electron-withdrawing substituents and the aldehyde functionality could potentially give the molecule interesting biological properties. However, there is no documented research specifically exploring the biological activity of 6-Chloro-2,3-difluorobenzaldehyde.
  • Material science: The introduction of fluorine atoms can modify the physical and chemical properties of materials. 6-Chloro-2,3-difluorobenzaldehyde could potentially be incorporated into polymers or other materials to tune their properties for specific applications [].

6-Chloro-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2OC_7H_3ClF_2O and a molecular weight of approximately 176.55 g/mol. It features a benzaldehyde functional group, characterized by the presence of a formyl group (-CHO) attached to a benzene ring that also contains two fluorine atoms and one chlorine atom. The compound is known for its unique electronic properties due to the electronegative halogen substituents, which can influence its reactivity and interactions in

There is no documented information available on the specific mechanism of action of 6-chloro-2,3-difluorobenzaldehyde in biological systems.

  • Wearing gloves and eye protection when handling the compound
  • Working in a well-ventilated fume hood
  • Avoiding inhalation and skin contact
  • Following proper disposal procedures for organic waste
Typical of aldehydes and halogenated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or Schiff bases.
  • Electrophilic Aromatic Substitution: The halogen substituents can direct further substitutions on the aromatic ring, allowing for the synthesis of more complex derivatives.

The biological activity of 6-Chloro-2,3-difluorobenzaldehyde is not extensively documented, but it exhibits properties that suggest potential pharmacological applications. It has been noted as a CYP1A2 inhibitor, indicating its potential role in drug metabolism and interactions . This inhibition may affect the metabolism of various pharmaceutical compounds, making it relevant in drug design and development.

Synthesis of 6-Chloro-2,3-difluorobenzaldehyde can be achieved through several methods:

  • Starting from 1,2-Difluorobenzene: A common method involves using 1,2-difluorobenzene as a starting material. The process typically includes:
    • Lithiation using n-Butyllithium in tetrahydrofuran (THF) at low temperatures.
    • Reaction with chlorinating agents followed by hydrolysis to yield the desired aldehyde .
  • Direct Halogenation: Another method involves the selective chlorination and fluorination of benzaldehyde derivatives under controlled conditions to introduce the chlorine and fluorine substituents at specific positions on the aromatic ring.

6-Chloro-2,3-difluorobenzaldehyde serves multiple purposes in various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity through structural changes.
  • Organic Synthesis: The compound is valuable in organic synthesis for creating complex molecules through electrophilic aromatic substitution and nucleophilic addition reactions.
  • Material Science: Its unique electronic properties may find applications in developing advanced materials or sensors.

Several compounds share structural similarities with 6-Chloro-2,3-difluorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Chloro-2,3-difluorobenzaldehydeC7H3ClF2OC_7H_3ClF_2OSimilar halogenation pattern
4-Chloro-3-fluorobenzaldehydeC7H4ClFOC_7H_4ClFODifferent substitution pattern on benzene ring
3-Chloro-2-fluorobenzaldehydeC7H4ClFOC_7H_4ClFODifferent positioning of halogens

Uniqueness

6-Chloro-2,3-difluorobenzaldehyde is unique due to its specific arrangement of halogen substituents which influences its reactivity and biological activity differently compared to its analogs. The combination of chlorine and fluorine atoms at these positions enhances its potential as a pharmaceutical intermediate while affecting its interaction with biological targets.

XLogP3

2.2

Wikipedia

6-Chloro-2,3-difluorobenzaldehyde

Dates

Modify: 2023-08-15

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